5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula . The compound features a benzamide core substituted with bromine and fluorine atoms, along with three methyl groups attached to the nitrogen. This unique combination imparts distinct chemical properties that make it valuable in various scientific applications. The molecular weight of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is approximately 260.10 g/mol, and it is classified as an aromatic amide due to its structural characteristics.
The synthesis of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. A common synthetic route includes:
The reaction conditions are critical for optimizing yield and minimizing by-products. Continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency and control over reaction parameters.
The structure of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide can be represented by its IUPAC name:
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrFNO |
| Molecular Weight | 260.10 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
The presence of both bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations.
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium methoxide for substitution and potassium permanganate for oxidation. Reduction may involve lithium aluminum hydride or sodium borohydride.
The mechanism of action for 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets in biological systems. The halogen substituents increase its reactivity and binding affinity toward certain enzymes and receptors.
This mechanism makes it a candidate for further research in medicinal chemistry.
While specific physical properties such as melting point and boiling point are not readily available, the compound's structure suggests it is likely to be stable under standard laboratory conditions.
The presence of halogens (bromine and fluorine) enhances the compound's reactivity compared to non-halogenated analogs. This reactivity allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide has several applications across different scientific fields:
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide (CAS: 2635937-65-2) represents an advanced structural motif in modern heterocyclic chemistry, integrating strategic halogen placement and targeted methylation to achieve precise molecular recognition properties. This benzamide derivative features a bromine atom at the 5-position, fluorine at the 2-position, and methyl groups at both the N,N-dimethylamide and 3-position of the aromatic ring – a deliberate arrangement designed to optimize electronic, steric, and pharmacokinetic parameters. With a molecular weight of 260.11 g/mol and the canonical SMILES string CC1=CC(Br)=CC(C(=O)N(C)C)=C1F, this compound exemplifies the sophisticated molecular engineering prevalent in contemporary bioactive compound development [2]. Its chemical architecture serves as a versatile intermediate for constructing complex heterocyclic systems, particularly nitrogen-containing scaffolds that dominate pharmaceutical discovery pipelines. The compound's commercial availability (e.g., Fluorochem Product Code F628794) at 98% purity underscores its established utility in medicinal chemistry research, with academic institutions like the Universities of Manchester and Oxford acknowledging its importance in supporting competitive pharmaceutical research programs [2].
Halogenated benzamides constitute a structurally diverse class of pharmacophores with demonstrated efficacy across multiple therapeutic domains, where strategic halogen placement directly influences target engagement and ADMET properties. The incorporation of ortho-fluorine and meta-bromine in 5-bromo-2-fluoro-N,N,3-trimethylbenzamide creates a distinctive electronic profile: the fluorine atom's strong electron-withdrawing character (σ~0.46) combined with its small atomic radius minimally disturbs molecular planarity while significantly modulating the amide's electronic environment, thereby enhancing metabolic stability. Concurrently, the bromine atom at C5 provides a substantial steric and electronic presence (σ~0.44) that facilitates strategic cross-coupling reactions – most notably Suzuki-Miyaura and Buchwald-Hartwig reactions – enabling rapid diversification into complex bioactive molecules [5]. This synthetic versatility is evidenced by the compound's application in the development of triazolopyrimidine derivatives investigated as kinase inhibitors and epigenetic modulators, where the benzamide scaffold serves as a conformational anchor [5].
The targeted halogen placement in this benzamide derivative directly addresses key challenges in drug design. Bromine's presence at the 5-position creates a synthetic handle for palladium-catalyzed transformations essential for constructing molecular complexity, while fluorine's ortho-position to the amide carbonyl enhances hydrogen-bond acceptor capacity and modulates pKa values – critical factors for optimizing target binding affinity. Structural analogs demonstrate how these halogen effects translate to bioactivity:
Table 1: Comparative Bioactivity Parameters of Halogen-Substituted Benzamides
| Compound | Halogen Position | Molecular Weight (g/mol) | Key Biological Activity | LogP |
|---|---|---|---|---|
| 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide | 5-Br, 2-F | 260.11 | Kinase inhibition scaffold | 2.70 |
| 4-Bromo-2-fluoro-N-methylbenzamide | 4-Br, 2-F | 232.05 | Antibacterial intermediate | 2.30* |
| 2-Bromo-5-fluoro-N,N-dimethylbenzamide | 2-Br, 5-F | 246.08 | Anticancer precursor | 2.29 |
*Estimated value based on structural similarity
The higher LogP of 5-bromo-2-fluoro-N,N,3-trimethylbenzamide (2.70) compared to simpler analogs reflects enhanced membrane permeability – a direct consequence of its strategic halogen placement combined with methylation patterns [2] [4] [7]. Pharmaceutical researchers leverage these halogen effects to fine-tune compound lipophilicity within the optimal range (LogP 1-3) for oral bioavailability, demonstrating how this benzamide serves as a privileged scaffold in CNS and oncology drug discovery programs where penetration of biological barriers is paramount [2] [4].
The integration of three distinct methyl groups in 5-bromo-2-fluoro-N,N,3-trimethylbenzamide exemplifies sophisticated steric and electronic optimization in medicinal chemistry. Each methylation site – the 3-position aromatic methyl, and the N,N-dimethylamide – contributes distinct advantages that collectively enhance the compound's drug-like properties and synthetic utility. The aromatic methyl at C3 imposes significant conformational constraints through steric interactions with adjacent substituents, while simultaneously enhancing electron density at the carbonyl through hyperconjugation – a dual function that increases both metabolic stability and target binding specificity. The N,N-dimethylation of the amide nitrogen effectively eliminates hydrogen-bond donor capacity, substantially increasing passive membrane permeability and CNS penetration potential [2]. This methylation strategy directly addresses the pervasive challenge of poor bioavailability associated with unsubstituted benzamides, as evidenced by the compound's experimentally determined LogP of 2.70 – a value situated firmly within Lipinski's optimal range for drug absorption [2] [4].
Comparative analysis with non-methylated analogs reveals profound pharmacological advantages conferred by strategic methylation. The 3-methyl group in particular provides steric protection against oxidative metabolism by cytochrome P450 enzymes at this vulnerable position, dramatically improving metabolic half-life. Meanwhile, N,N-dimethylation prevents amide bond rotation, locking the carbonyl oxygen into an optimal orientation for hydrogen-bond acceptance – a critical feature for high-affinity target binding. The synthetic accessibility of these methylation patterns is equally important:
Table 2: Synthetic Accessibility and Molecular Properties of Methylated Benzamides
| Compound | Molecular Formula | Fsp3* | Synthetic Steps | Key Advantages |
|---|---|---|---|---|
| 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide | C10H11BrFNO | 0.30 | 3-4 steps | Enhanced metabolic stability, membrane permeation |
| 5-Bromo-2-fluoro-N-methylbenzamide | C8H7BrFNO | 0.13 | 2-3 steps | Higher clearance, reduced permeability |
| 5-Bromo-2-fluorobenzamide | C7H5BrFNO | 0.00 | 1-2 steps | Rapid metabolism, poor bioavailability |
*Fraction of sp3-hybridized carbons
The Fsp3 value of 0.30 for 5-bromo-2-fluoro-N,N,3-trimethylbenzamide significantly exceeds that of simpler benzamides, correlating with improved solubility and decreased crystal lattice energy – factors that enhance formulation flexibility [2]. This multi-methylation approach exemplifies the "escape from flatland" strategy in contemporary drug design, where introducing three-dimensional character to aromatic systems yields substantial pharmacological benefits. The compound's methyl groups serve as synthetic stepping stones for further functionalization through benzylic oxidation or directed ortho-metalation, enabling efficient generation of structural diversity around the core scaffold. Pharmaceutical manufacturers report synthesis scales exceeding kilogram quantities for such methylated benzamides, confirming their manufacturability and utility as advanced intermediates in drug development pipelines [2] [4] [7].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8